molecular formula C13H22N2O B6245670 (2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine CAS No. 1250789-15-1

(2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine

Cat. No.: B6245670
CAS No.: 1250789-15-1
M. Wt: 222.33 g/mol
InChI Key: PIWZWKSYSQSOIE-UHFFFAOYSA-N
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Description

(2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine is an organic compound with a complex structure that includes both methoxyethyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 4-[(methylamino)methyl]benzyl chloride with (2-methoxyethyl)methylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or methylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyethyl)(methyl)amine: A simpler analog with similar functional groups but lacking the phenyl ring.

    4-[(methylamino)methyl]benzylamine: Contains the phenyl ring and methylamino group but lacks the methoxyethyl group.

Uniqueness

(2-methoxyethyl)(methyl)({4-[(methylamino)methyl]phenyl}methyl)amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

CAS No.

1250789-15-1

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-methoxy-N-methyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C13H22N2O/c1-14-10-12-4-6-13(7-5-12)11-15(2)8-9-16-3/h4-7,14H,8-11H2,1-3H3

InChI Key

PIWZWKSYSQSOIE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CN(C)CCOC

Purity

95

Origin of Product

United States

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